molecular formula C10H10N2O2 B13098421 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13098421
M. Wt: 190.20 g/mol
InChI Key: SMOGVJQUZICPPV-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a functionalized pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core, a privileged scaffold often used as a bioisostere for purines and other nitrogen-containing heterocycles due to its ability to engage in hydrogen bonding . The presence of the isopropyl group at the 1-position can influence the compound's electronic properties, lipophilicity, and overall metabolic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. The 2,3-dione moiety provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for screening against various biological targets. This chemical is intended for research and development use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet (SDS) and handle this material in a well-ventilated place, wearing suitable protective clothing .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3

InChI Key

SMOGVJQUZICPPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolo[2,3-b]pyridine

One common approach involves the alkylation of the pyrrolo nitrogen with an isopropyl group. This is generally achieved by reacting 1H-pyrrolo[2,3-b]pyridine or its derivatives with isopropyl halides or suitable alkylating agents under basic conditions. For example, sodium hydride (NaH) can be used to deprotonate the nitrogen, followed by reaction with isopropyl bromide or chloride to yield the N-isopropyl derivative.

Detailed Synthetic Route Example

A representative synthetic sequence is as follows:

Step Reagents/Conditions Description Yield (%)
1. N-Isopropylation NaH (60% suspension), isopropyl halide, anhydrous DMF, 0 °C to room temp Deprotonation of pyrrolo nitrogen followed by alkylation to introduce isopropyl group ~70%
2. Dione Formation Anhydrous AlCl3, methyl 2-chloro-2-oxoacetate, DCM, 0 °C to room temp Electrophilic acylation forming the 2,3-dione ring system ~70%
3. Purification Flash column chromatography (e.g., 1-10% MeOH in DCM) Isolation of pure this compound -

This method delivers the target compound as a white solid with good purity and yield.

Alternative and Supporting Methods

Deprotection and Functional Group Manipulation

In some synthetic schemes, protected intermediates of pyrrolo[2,3-b]pyridine derivatives are first prepared, followed by selective deprotection to yield the free pyrrolo nitrogen for subsequent alkylation. This approach allows for the introduction of various substituents at different positions on the ring system, including the isopropyl group.

Suzuki Coupling and Bromination Strategies

Reaction Conditions and Optimization

  • Solvents: Anhydrous solvents like dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and stabilize reaction intermediates.
  • Temperature: Low temperatures (0 °C) are often used during alkylation and electrophilic acylation to control reaction rates and minimize side reactions.
  • Bases and Catalysts: Sodium hydride is a strong base used for deprotonation; Lewis acids such as AlCl3 facilitate electrophilic substitution.
  • Purification: Flash column chromatography with gradients of methanol in dichloromethane is effective for isolating the pure compound.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
N-Isopropylation followed by dione formation 1H-pyrrolo[2,3-b]pyridine NaH, isopropyl halide, AlCl3, methyl 2-chloro-2-oxoacetate 0 °C to RT, anhydrous solvents ~70% each step Most direct and commonly used method
Deprotection of protected intermediates Protected pyrrolo[2,3-b]pyridine derivatives Deprotecting agents, alkylating agents Varied Moderate to high Allows substitution pattern control
Suzuki coupling and bromination 5-bromo-7-azaindole derivatives Pd catalyst, boronic acids, brominating agents 80 °C to reflux Variable Useful for precursor modification

Research Findings and Notes

  • The alkylation step is critical for achieving selective N-isopropylation without over-alkylation or ring substitution.
  • The electrophilic acylation to form the dione ring requires careful control of temperature and reagent stoichiometry to avoid polymerization or side reactions.
  • Purification challenges arise due to the compound's solubility profile; flash chromatography with methanol/DCM gradients is effective.
  • Yields around 70% for each key step are typical, indicating a robust and reproducible synthesis.
  • Alternative methods involving Mannich reactions and amine coupling have been reported for related pyrrolo[3,4-c]pyridine-1,3-dione systems but are less common for the 2,3-dione isopropyl derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration at the 3-position can yield nitro derivatives, while bromination can produce bromo derivatives .

Scientific Research Applications

Cancer Therapy

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives have been synthesized and evaluated for their activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Research indicates that certain derivatives exhibit potent inhibitory effects on FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer treatment. For instance, one study identified a derivative with an IC50 value of 7 nM against FGFR1, demonstrating significant potential for further development as an anti-cancer agent .

Table 1: Biological Activity of Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cancer Cell Line Tested
4h79254T1 Breast Cancer
OtherVariesVariesVariesVarious

The mechanism of action involves the inhibition of the FGFR signaling pathway, which is crucial for tumor proliferation and survival. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit their migration and invasion .

Cosmetic Formulations

The compound's unique structure also allows it to be utilized in cosmetic formulations. Research has indicated that pyrrolo[2,3-b]pyridine derivatives can enhance the stability and efficacy of topical products. The incorporation of such compounds into creams and lotions may improve skin absorption and bioavailability of active ingredients .

Stability Studies

Cosmetic products containing this compound must undergo rigorous stability testing to ensure safety and effectiveness. Stability assessments typically involve:

  • Physical Stability : Evaluating changes in appearance, texture, and phase separation over time.
  • Chemical Stability : Monitoring the degradation of active ingredients using chromatographic techniques.
  • Microbial Stability : Assessing the product's resistance to microbial contamination through preservative efficacy testing.

Industrial Applications

Beyond medicinal and cosmetic uses, this compound can serve as a precursor or intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and catalysis.

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dione moiety is critical for hydrogen bonding with target receptors, as seen in its 5-HT4 activity .

Halogenated and Sulfonamide Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Notes References
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Bromo at C5, diones at C2/C3 227.02 g/mol Not specified (likely intermediate) Higher molecular weight due to Br; may influence electronic properties
3-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine Benzenesulfonyl at C3 258.30 g/mol Not specified Sulfonamide groups often enhance solubility and target affinity

Key Observations :

  • Sulfonamide groups may improve water solubility and receptor selectivity, though biological data for these derivatives are lacking in the evidence.

Azaisosteres and Fused-Ring Systems

Compound Name Core Structure Molecular Weight Key Biological Activity Notes References
5-Azaisatin (1H-pyrrolo[3,2-c]pyridine-2,3-dione) Pyridine fused at C3/C4 162.13 g/mol Antitumor, antimicrobial Synthesized via thioacetamide annulation
Indolin-2,3-dione Benzene fused pyrrole-dione 147.13 g/mol Low σ1 affinity, high σ2 selectivity Additional carbonyl reduces σ1 binding

Key Observations :

  • 5-Azaisatins, though structurally similar, exhibit divergent bioactivity (e.g., antitumor vs. 5-HT4 modulation) due to altered ring fusion positions.
  • The indolin-2,3-dione scaffold demonstrates how minor structural changes (e.g., benzene vs. pyridine fusion) drastically shift receptor selectivity .

Carboxamide Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Notes References
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-6-carboxamide Carboxamide at C6 245.28 g/mol 5-HT4 receptor partial agonism Carboxamide enhances hydrogen bonding with receptors

Key Observations :

  • Carboxamide derivatives of the parent dione show enhanced 5-HT4 affinity, underscoring the importance of polar functional groups in receptor interactions .

Biological Activity

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}. The compound features a pyrrolo ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anticancer Activity : Compounds in the pyrrolo[2,3-b]pyridine class have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation and invasion .
  • Kinase Inhibition : The compound acts as an inhibitor of SGK-1 kinase, which plays a role in cellular processes such as ion transport and cell proliferation. This mechanism suggests potential applications in treating renal and cardiovascular diseases .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and anticonvulsant activity, indicating their potential use in treating neurological disorders .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Growth Factor Signaling : By targeting FGFRs, this compound interrupts signaling pathways that promote tumor growth and metastasis .
  • Modulation of Kinase Activity : The inhibition of SGK-1 can lead to alterations in cellular ion balance and proliferation rates, providing a therapeutic avenue for diseases characterized by dysregulated cell growth .

Research Findings

Recent studies have highlighted significant findings regarding the biological activity of this compound:

Activity Effect Reference
AnticancerInhibits FGFRs; induces apoptosis
Kinase InhibitionInhibits SGK-1 kinase
NeuroprotectiveAnticonvulsant properties

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Breast Cancer Model : In vitro studies using 4T1 breast cancer cells demonstrated that the compound not only inhibited cell viability but also promoted apoptosis through FGFR inhibition. This suggests its viability as a lead compound for further development in cancer therapy .
  • Renal Disease Models : Research has indicated that compounds targeting SGK-1 can ameliorate conditions associated with renal fibrosis by modulating ion transport mechanisms. This positions this compound as a candidate for treating renal pathologies .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, and how can reaction conditions be optimized?

  • Methodology : A stepwise approach is recommended. Begin with the alkylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce the isopropyl group. Subsequent nitration (HNO₃, 0°C to rt) and Suzuki-Miyaura coupling (e.g., with aryl boronic acids, Pd(PPh₃)₄, K₂CO₃) can modify the scaffold. Hydrogenation (H₂, THF) and acylations (e.g., nicotinoyl chloride, pyridine) may finalize functionalization. Monitor purity via HPLC and optimize yields by adjusting solvent polarity and catalyst loading .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm regioselectivity of substituents, particularly the isopropyl group and dione moiety. X-ray crystallography (e.g., Acta Crystallographica Section E protocols) resolves stereochemical ambiguities. Computational tools (DFT calculations) predict electronic distributions and reactive sites. IR spectroscopy verifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) for the dione group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Adhere to GHS classifications:

  • H302 (oral toxicity): Use fume hoods and avoid ingestion.
  • H315/H319 (skin/eye irritation): Wear nitrile gloves and safety goggles.
  • H335 (respiratory irritation): Ensure local exhaust ventilation.
    Emergency measures include rinsing eyes with water (15+ minutes) and decontaminating skin with soap/water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine, aryl groups) impact the compound’s kinase inhibition profile?

  • Methodology : Structure-activity relationship (SAR) studies reveal that fluorine substitution at the pyrrolo[2,3-b]pyridine core (e.g., 6-fluoro derivatives) enhances binding to dopamine D4 receptors, as shown in PET imaging agents . Aryl boronic acid coupling (e.g., 3,4-dimethoxyphenyl) improves selectivity for kinases like BCR-Abl and VEGFR. Use competitive binding assays (IC₅₀) and molecular docking (AutoDock Vina) to validate interactions with kinase ATP pockets .

Q. What analytical techniques resolve contradictions in solubility and bioavailability data across studies?

  • Methodology : Address discrepancies via:

  • Solubility : Use shake-flask method (pH 1–7.4 buffers) with UV-Vis quantification.
  • Bioavailability : Compare in vitro Caco-2 permeability assays with in vivo PK studies (rodent models). Lipinski’s Rule of Five analysis identifies logP outliers (>5) that reduce absorption .

Q. How can researchers validate target selectivity against off-pathway kinases (e.g., CDK4/6, FGFR) during drug development?

  • Methodology : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. Use CRISPR-edited cell lines to isolate FGFR2 or CDK4/6 activity. Dose-response curves (10 nM–10 µM) and selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) quantify specificity .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Optimize formulations using PEGylated nanoparticles or cyclodextrin complexes to enhance solubility. Validate with murine xenograft models (e.g., anti-cancer activity) and LC-MS/MS plasma analysis. Adjust dosing regimens based on hepatic microsomal stability data .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodology : Replace THF with cyclopentyl methyl ether (CPME) as a greener solvent. Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki couplings to reduce heavy metal waste. Microwave-assisted synthesis minimizes reaction times and energy use. Life-cycle assessment (LCA) tools quantify environmental impact .

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